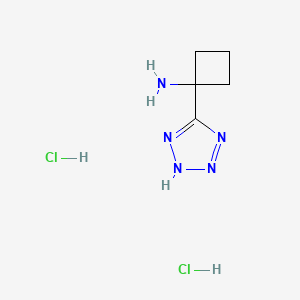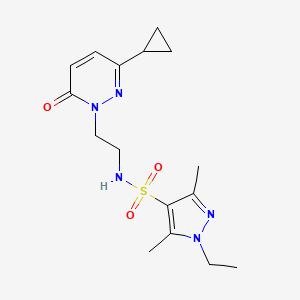
1-(2-chlorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been synthesized and studied for its potential applications in scientific research, particularly in the field of pharmacology.
Scientific Research Applications
Synthesis and Structural Characterization
The complex synthesis processes and structural characterizations of compounds related to 1-(2-chlorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide have been explored. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems demonstrates the chemical versatility and potential for generating diverse molecular architectures from similar core structures (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, the development of polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines underscores the importance of such compounds in materials science, highlighting their thermal properties and solubility in polar solvents (Faghihi & Mozaffari, 2008).
Interaction Studies
Research into the electronic properties and interaction landscapes of N-(Chlorophenyl)pyridinecarboxamides reveals the structural and physicochemical nuances critical for understanding their behavior in various environments. Such studies have probed the hydrogen bonding modes and interaction environments, offering insights into the molecular dynamics and potential applications of these compounds in designing more efficient and targeted chemical entities (Gallagher et al., 2022).
Biological Activity Predictions
The synthesis of derivatives and the prediction of biological activities based on structural modifications of related pyridine carboxamides have been a focus of recent research. These studies aim to explore the potential of these compounds in various therapeutic areas, leveraging computational tools for molecular docking to predict interactions with biological targets. Such efforts underscore the role of these compounds in drug discovery and development processes (Flefel et al., 2018).
Material Science Applications
The synthesis of new aromatic polyamides incorporating pyridine carboxamide units illustrates the application of these compounds beyond the pharmaceutical domain, extending into materials science. These polyamides exhibit enhanced thermal stability and solubility, attributes that are pivotal for developing advanced materials with specific performance characteristics (Choi & Jung, 2004).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-oxo-N-pyridin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-16-4-2-1-3-13(16)11-22-12-14(5-6-17(22)23)18(24)21-15-7-9-20-10-8-15/h1-10,12H,11H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIHVXFTWVLFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)


![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2962803.png)

![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)




